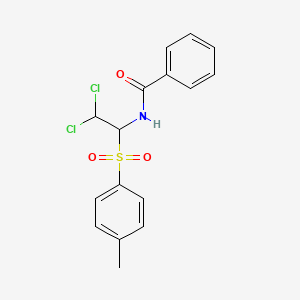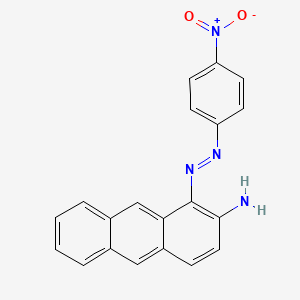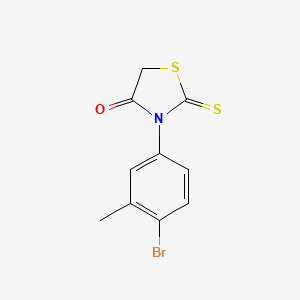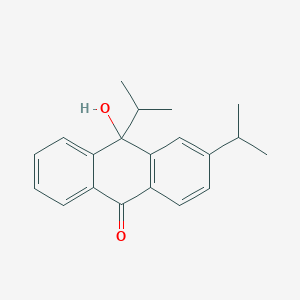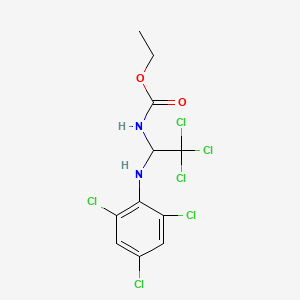
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a carbamic acid ester group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester typically involves the reaction of 2,4,6-trichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichloroaniline+Ethyl chloroformate→(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ethyl)-acetamide: Similar structure but with an acetamide group instead of a carbamic acid ester.
Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate: Similar ester group but with different substituents on the phenyl ring.
Uniqueness
(2,2,2-Trichloro-1-(2,4,6-trichloro-phenylamino)-ET)-carbamic acid ethyl ester is unique due to its specific arrangement of chlorine atoms and the presence of both an amino and ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
70023-85-7 |
|---|---|
Molekularformel |
C11H10Cl6N2O2 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
ethyl N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H10Cl6N2O2/c1-2-21-10(20)19-9(11(15,16)17)18-8-6(13)3-5(12)4-7(8)14/h3-4,9,18H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
RDRMYYYUTJIZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

